[11C]-DTBZ (PET ligand)
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Overview
Description
[11C]dihydrotetrabenazine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of dihydrotetrabenazine and is labeled with the radioactive isotope carbon-11. This compound is particularly valuable in the study of the vesicular monoamine transporter type 2 (VMAT2), which is involved in the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [11C]dihydrotetrabenazine typically involves the reaction of a 9-hydroxy precursor with [11C]-methyl triflate in the presence of acetone and potassium hydroxide. The reaction is carried out under controlled conditions to ensure high radiochemical yields and purity. The product is then purified using solid-phase extraction with a Vac tC-18 cartridge .
Industrial Production Methods
Industrial production of [11C]dihydrotetrabenazine follows similar synthetic routes but is scaled up to meet the demands of routine clinical and research applications. Automated synthesis modules are often employed to ensure consistency and efficiency in production. The entire process, from the end of bombardment to the release of the product for quality control, takes less than 20 minutes .
Chemical Reactions Analysis
Types of Reactions
[11C]dihydrotetrabenazine primarily undergoes substitution reactions during its synthesis. The key reaction involves the substitution of a hydroxyl group with a [11C]-methyl group .
Common Reagents and Conditions
Reagents: 9-hydroxy precursor, [11C]-methyl triflate, acetone, potassium hydroxide.
Major Products
The major product of the synthesis is [11C]dihydrotetrabenazine, which is obtained with high radiochemical purity and specific radioactivity .
Scientific Research Applications
[11C]dihydrotetrabenazine has a wide range of applications in scientific research:
Chemistry: Used as a radioligand in PET imaging to study the distribution and density of VMAT2 in various tissues.
Medicine: Utilized in the diagnosis and monitoring of neurodegenerative diseases such as Parkinson’s and Huntington’s disease. .
Industry: Employed in the development of new diagnostic tools and therapeutic strategies targeting VMAT2.
Mechanism of Action
[11C]dihydrotetrabenazine binds to VMAT2, a protein responsible for transporting neurotransmitters into synaptic vesicles. By binding to VMAT2, [11C]dihydrotetrabenazine allows for the visualization and quantification of VMAT2 density using PET imaging. This binding is not significantly affected by dopaminergic agents or synaptic dopamine levels, making it a reliable marker for studying dopaminergic terminal densities .
Comparison with Similar Compounds
Similar Compounds
[18F]fluoropropyl-dihydrotetrabenazine: Another radiolabeled compound used in PET imaging with similar applications but labeled with fluorine-18.
Tetrabenazine: A non-radiolabeled analog used in the treatment of hyperkinetic movement disorders.
Uniqueness
[11C]dihydrotetrabenazine is unique due to its high specificity and affinity for VMAT2, making it an excellent tool for studying the dopaminergic system and related disorders. Its short half-life (approximately 20 minutes) allows for rapid imaging and reduces radiation exposure to patients .
Properties
Molecular Formula |
C20H31NO3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(2S,3S,11bS)-10-methoxy-9-(111C)methoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-18(23-4)19(24-5)10-16(14)20(21,3)11-17(15)22/h9-10,13,15,17,22H,6-8,11-12H2,1-5H3/t15-,17-,20-/m0/s1/i4-1 |
InChI Key |
QJPLBORGTBURBF-VEFADGFBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@]2(C[C@@H]1O)C)OC)O[11CH3] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2(CC1O)C)OC)OC |
Origin of Product |
United States |
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